3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid
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Overview
Description
3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction involving a suitable thiol reagent.
Acetylation: The acetyl group is added using acetyl chloride or acetic anhydride under basic conditions.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and benzoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for designing bioactive molecules .
Medicine
In medicine, derivatives of this compound are explored for their anticancer, antifungal, and antibacterial properties. The presence of the triazole ring and the sulfanyl group contributes to its biological activity .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-yl)benzoic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
Uniqueness
3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid is unique due to the presence of both the triazole ring and the sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
877213-85-9 |
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Molecular Formula |
C12H12N4O3S |
Molecular Weight |
292.32 g/mol |
IUPAC Name |
3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H12N4O3S/c1-7-13-12(16-15-7)20-6-10(17)14-9-4-2-3-8(5-9)11(18)19/h2-5H,6H2,1H3,(H,14,17)(H,18,19)(H,13,15,16) |
InChI Key |
GLQDMEMPZKBRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC(=C2)C(=O)O |
solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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